molecular formula C12H23ClN2O2 B13048678 Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl

Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl

Cat. No.: B13048678
M. Wt: 262.77 g/mol
InChI Key: MDTJOJMQCSMWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22N2O2·HCl. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as tetrahydrofuran (THF).

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Protection of Functional Groups: Protecting groups such as tert-butyl are used to protect sensitive functional groups during the synthesis.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
  • Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
  • Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 5-amino-2-azaspiro[34]octane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups

Biological Activity

Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS No. 2177264-93-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The azaspiro compounds are known for their diverse pharmacological properties, which can include antimicrobial, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate HCl is C12H23ClN2O2C_{12}H_{23}ClN_2O_2, with a molecular weight of 262.78 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₃ClN₂O₂
Molecular Weight262.78 g/mol
CAS Number2177264-93-4
Purity95%

Biological Activity Overview

Research has indicated that compounds with spirocyclic structures often exhibit significant biological activities, including:

1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of azaspiro compounds. For instance, derivatives similar to tert-butyl 5-amino-2-azaspiro[3.4]octane have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Neuroprotective Effects
Azaspiro compounds have been investigated for their neuroprotective capabilities. Preliminary studies indicate that tert-butyl 5-amino-2-azaspiro[3.4]octane may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

3. Anti-inflammatory Properties
Inflammation is a key factor in numerous chronic diseases. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, which could be relevant for conditions like arthritis or other inflammatory disorders.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various azaspiro compounds, including tert-butyl 5-amino-2-azaspiro[3.4]octane against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: Neuroprotective Mechanisms

In a cellular model of oxidative stress, tert-butyl 5-amino-2-azaspiro[3.4]octane demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell viability compared to untreated controls.

Research Findings

Recent findings highlight the following aspects of the biological activity of tert-butyl 5-amino-2-azaspiro[3.4]octane:

  • Mechanism of Action : The compound's mechanism appears to involve interaction with specific receptors or enzymes involved in inflammation and microbial resistance.
  • Synergistic Effects : In combination with other antimicrobial agents, this compound may enhance efficacy, suggesting potential for use in combination therapies.
  • Safety Profile : Toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in preclinical models.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)6-4-5-9(12)13;/h9H,4-8,13H2,1-3H3;1H

InChI Key

MDTJOJMQCSMWMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.